Fosfestrol

Beschreibung

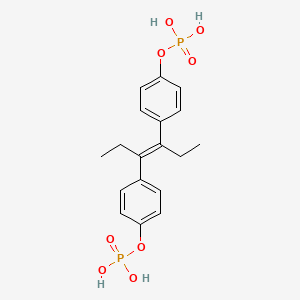

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLORYLAYLIXTID-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8P2 | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046906 | |

| Record name | Diethylstilbestrol diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

522-40-7 | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fosfestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol diphosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (decomposes) (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chemical Synthesis and Derivatization Studies

Structure-Activity Relationship (SAR) Studies on Estrogenic Derivatives

The biological activity of fosfestrol's active form, diethylstilbestrol (B1670540) (DES), is intrinsically linked to its molecular structure. The specific arrangement of its atoms and functional groups dictates its ability to bind to and activate estrogen receptors (ERs), thereby eliciting an estrogenic response. Researchers have extensively studied how modifications to the DES scaffold impact its interaction with these receptors.

Influence of Phenolic Hydroxyl Groups on Estrogen Receptor Affinity

The two phenolic hydroxyl (-OH) groups on the stilbene (B7821643) backbone of diethylstilbestrol are critical for its high-affinity binding to the estrogen receptor. These groups mimic the phenolic A-ring of estradiol (B170435), the primary endogenous estrogen, and form crucial hydrogen bonds within the ligand-binding pocket of the receptor.

Studies have demonstrated that any modification or removal of these hydroxyl groups can significantly diminish the compound's ability to bind to the estrogen receptor. For instance, the methylation of these hydroxyl groups to form methoxy (B1213986) groups (-OCH3), as seen in diethylstilbestrol dimethyl ether, results in a drastic reduction in receptor binding affinity. This is because the methoxy groups are unable to act as hydrogen bond donors, a key interaction for anchoring the ligand within the receptor.

One comprehensive study quantified this effect, showing a significant drop in the relative binding affinity (RBA) for the estrogen receptor when the hydroxyl groups are methylated. oup.com

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| Diethylstilbestrol | 399.56 |

| Diethylstilbestrol dimethyl ether | 0.056 |

This dramatic decrease in binding affinity underscores the essential role of the free phenolic hydroxyl groups in the estrogenic activity of diethylstilbestrol.

Impact of Alkyl Substitutions on Biological Activity Profiles

The ethyl groups on the ethylidene bridge of diethylstilbestrol also play a significant role in its biological activity. The trans-isomer of DES, where the ethyl groups are on opposite sides of the double bond, is the active form, as this conformation allows the molecule to adopt a shape that fits optimally into the estrogen receptor's binding site.

For instance, replacing the ethyl groups with bulkier substituents can lead to steric hindrance, preventing the molecule from fitting properly into the binding pocket. Conversely, smaller substituents might not provide the necessary hydrophobic interactions to stabilize the ligand-receptor complex.

Molecular and Cellular Pharmacodynamics of Fosfestrol and Its Metabolites

Enzymatic Bioconversion Mechanisms

The activation of Fosfestrol is a targeted process designed to occur preferentially within specific tissues, leveraging the enzymatic environment of cancer cells.

This compound, or diethylstilbestrol (B1670540) diphosphate (B83284), was developed to be selectively activated within prostate cancer cells, which are known to have elevated levels of acid phosphatase (AP) activity. ecancer.orgmdpi.com Acid phosphatases are a group of hydrolase enzymes that catalyze the hydrolysis of phosphomonoesters under acidic conditions. mdpi.com

Prostatic acid phosphatase (PAcP), in particular, is found in high concentrations in the prostate. biomolther.org This enzyme plays a crucial role in the bioconversion of this compound. biomolther.org It cleaves the two phosphate (B84403) groups from the this compound molecule. patsnap.com This enzymatic removal of the hydrophilic phosphate moieties is the key activation step, converting the inactive, water-soluble prodrug into its highly potent, lipid-soluble active form, diethylstilbestrol. patsnap.com This targeted activation mechanism was intended to concentrate the cytotoxic effects of the active metabolite within the tumor tissue while minimizing systemic exposure.

The principal and most significant active metabolite of this compound is E-diethylstilbestrol (E-DES). nih.gov The conversion process is sequential, with the removal of one phosphate group creating an intermediate, diethylstilbestrol monophosphate . However, studies have shown that following oral administration, neither this compound nor its monophosphate form are typically detectable in the plasma. nih.gov This is due to rapid metabolism by enzymes located in the gut wall. nih.gov After intravenous administration, both this compound and the monophosphate metabolite can be transiently detected in the blood. nih.gov

Once formed, DES can undergo further metabolism. Other metabolites that have been observed in plasma include E-DES-glucuronide and E-DES-sulphate, which are products of phase II conjugation reactions that facilitate excretion. nih.gov

Estrogen Receptor Agonism and Downstream Signaling

The active metabolite, diethylstilbestrol, is a potent estrogen receptor agonist. Its mechanism of action involves binding to and activating estrogen receptors, which subsequently modulates gene expression and cellular function in target tissues. patsnap.comyoutube.com

Diethylstilbestrol (DES) binds with high affinity to both major estrogen receptor subtypes: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.gov Research indicates that the binding affinity of DES for ERα is significantly greater than that of the endogenous hormone 17β-estradiol. nih.govwikipedia.org Specifically, DES exhibits approximately 468% of the binding affinity of estradiol (B170435) for ERα and 295% for ERβ. wikipedia.org

Despite its higher binding affinity for ERα, functional assays suggest that DES has a several-fold preference for activating ERβ. wikipedia.org This is demonstrated by its half-maximal effective concentration (EC50) values, which are lower for ERβ than for ERα. wikipedia.org

Table 1: Estrogen Receptor Binding and Activation by Diethylstilbestrol (DES)

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |

|---|---|---|

| Relative Binding Affinity (vs. Estradiol) | ~468% | ~295% |

| EC50 (Activation) | 0.18 nM | 0.06 nM |

| Binding Free Energy | -23.47 kcal/mol | Not Reported |

Data compiled from multiple sources. wikipedia.orgdiethylstilbestrol.co.uk

Upon binding to DES, the estrogen receptor undergoes a conformational change and translocates to the cell nucleus. patsnap.compatsnap.com Within the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. patsnap.com This binding initiates the process of gene transcription, leading to the synthesis of messenger RNA (mRNA). patsnap.comyoutube.com

The newly synthesized mRNA is then translated into proteins, which carry out various cellular functions. drugbank.com This modulation of gene expression affects cell growth, differentiation, and proliferation. patsnap.com For example, DES stimulates the hepatic synthesis of various proteins, including sex hormone-binding globulin (SHBG). drugbank.com Conversely, at high concentrations, DES has been found to directly decrease DNA synthesis, contributing to its cytotoxic effects in cancer cells. wikipedia.org

In addition to direct binding to EREs, the estrogen receptor-DES complex can regulate gene expression through ERE-independent signaling pathways. This involves interacting with other transcription factors that are already bound to their own DNA response elements. Among the most significant of these are the components of the Activator Protein-1 (AP-1) complex, such as the proto-oncogenes c-Jun and c-Fos . nih.gov

Studies have demonstrated that exposure to DES can persistently alter the estrogen-regulated expression of c-fos and c-jun genes. nih.govnih.gov Research in animal models has shown that neonatal DES exposure leads to lasting, cell-type-specific imbalances in the expression of these proto-oncogenes in estrogen-responsive tissues like the uterus. nih.govnih.gov For instance, one study observed that baseline c-fos mRNA levels were significantly higher in DES-exposed mice compared to controls, and the response to subsequent estrogen stimulation was altered. nih.gov Similarly, levels of c-Jun, c-Fos, and other apoptosis-related proteins were found to be dramatically enhanced in the uterine epithelial cells of hamsters treated neonatally with DES. nih.gov These permanent changes in the expression of critical regulatory genes like c-fos and c-jun may be responsible for some of the long-term abnormalities associated with the compound. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethylstilbestrol (DES) |

| Diethylstilbestrol monophosphate |

| E-diethylstilbestrol (E-DES) |

| E-DES-glucuronide |

| E-DES-sulphate |

| 17β-estradiol |

| c-Jun |

| c-Fos |

| ATF-2 |

| Sp1 |

Antigonadotropic Mechanisms at the Pituitary-Hypothalamic Axis

This compound, through its active metabolite DES, exerts significant influence over the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in androgen levels. This is a key mechanism in the treatment of hormone-dependent conditions.

This compound's antigonadotropic effects are initiated at the level of the hypothalamus. Estrogens, including DES, are known to provide negative feedback to the hypothalamus, which results in the inhibition of the release of luteinizing hormone-releasing hormone (LH-RH), another name for gonadotropin-releasing hormone (GnRH). researchgate.net This reduction in GnRH secretion is a primary step in the cascade that leads to decreased production of sex hormones.

The decreased secretion of GnRH from the hypothalamus directly impacts the anterior pituitary gland. The pituitary's response is a diminished release of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression of LH and FSH is a well-documented effect of estrogenic compounds like DES.

| Hormone | Effect of this compound (via DES) | Mechanism |

| GnRH | Inhibition of Secretion | Negative feedback on the hypothalamus. researchgate.net |

| LH | Suppression | Reduced stimulation from GnRH. |

| FSH | Suppression | Reduced stimulation from GnRH. |

Direct Cellular Effects Beyond Hormonal Modulation

Beyond its systemic hormonal effects, the metabolites of this compound exert direct actions at the cellular level that contribute to its therapeutic activity. These mechanisms are independent of the suppression of the HPG axis and involve fundamental cellular processes.

The active metabolites of this compound have been shown to directly interfere with mitochondrial function. Specifically, they inhibit the flow of electrons within the electron transport chain, between ubiquinone and cytochrome C1. This disruption of cellular respiration can lead to a decrease in ATP production and an increase in oxidative stress, ultimately contributing to cell death.

Diethylstilbestrol (DES), the active metabolite of this compound, has been demonstrated to have direct cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. researchgate.net This pro-apoptotic activity has been observed in various preclinical models and is a significant component of its anti-cancer properties. The induction of apoptosis by DES is a direct cellular effect that is independent of its hormonal actions.

The impact of this compound and its metabolites on DNA synthesis is complex. High doses of DES have been found to decrease DNA synthesis. diethylstilbestrol.co.uk While direct inhibition of DNA polymerase activity has not been definitively established, studies have shown that DES and its derivatives can inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov Furthermore, in animal models, diethylstilbestrol-induced tumors have exhibited mutations in the catalytic domain of the DNA polymerase β gene, along with reduced expression of this gene, suggesting an indirect mechanism of affecting DNA replication machinery. nih.gov

| Cellular Process | Effect of this compound Metabolites | Key Findings |

| Mitochondrial Respiration | Inhibition of electron transport chain | Blocks electron flow between ubiquinone and cytochrome C1. |

| Apoptosis | Induction | Direct cytotoxic effect on cancer cells. researchgate.net |

| DNA Synthesis | Decrease at high doses | Potential indirect inhibition of DNA polymerase activity and inhibition of DNA topoisomerase I. diethylstilbestrol.co.uknih.gov |

Effects on DNA and RNA Synthesis Inhibition

This compound, primarily through its active metabolite diethylstilbestrol (DES), exerts significant effects on the synthesis and integrity of nucleic acids. The genotoxic potential of DES is a key aspect of its pharmacodynamics, contributing to its cytotoxic effects on cancer cells. Research indicates that DES is not merely a hormonal agent but also a genotoxic one, capable of inducing damage to DNA through multiple mechanisms diethylstilbestrol.co.uk.

One of the primary mechanisms of this genotoxicity involves the metabolic activation of DES into reactive intermediates. Specifically, the metabolite diethylstilbestrol-4',4''-quinone is a major reactive intermediate that covalently binds to DNA, forming adducts nih.gov. These DES-DNA adducts have been identified both in vitro and in vivo in various tissues of treated animals nih.gov. The formation of these adducts represents direct chemical damage to the DNA structure, which can interfere with the processes of DNA replication and transcription, ultimately inhibiting DNA and RNA synthesis.

Studies have demonstrated that DES can induce DNA fragmentation in both human and rat hepatocytes. While this damage can elicit a DNA-excision repair response, the capability for repair is often weak, suggesting that the damage may overwhelm cellular repair mechanisms diethylstilbestrol.co.uk. The persistence of these DNA modifications is relatively low, with a biological half-life of about 14 hours, which is attributed to a combination of chemical instability and DNA repair processes nih.gov. However, the continuous formation of adducts with ongoing this compound therapy can lead to an accumulation of genetic damage, particularly in rapidly dividing cancer cells nih.gov.

Furthermore, DES and its metabolites can cause indirect DNA damage. The metabolic redox cycling of catechol estrogen metabolites of DES can generate reactive oxygen species (ROS), which in turn cause oxidative damage to DNA bases and induce DNA strand breaks diethylstilbestrol.co.uknih.gov. In addition to direct adduct formation and oxidative damage, DES has been shown to induce numerical and structural chromosomal aberrations in cells, further contributing to genomic instability and the disruption of normal cellular processes, including nucleic acid synthesis diethylstilbestrol.co.uk.

Oxidative Stress Induction

A significant component of the molecular and cellular pharmacodynamics of this compound and its metabolites is the induction of oxidative stress. This is primarily mediated by the active form, diethylstilbestrol (DES), which can lead to an imbalance in the cellular redox state, favoring an increase in reactive oxygen species (ROS) diethylstilbestrol.co.uknih.gov.

The generation of ROS by DES is linked to its metabolic processing. The catechol estrogen metabolites of DES can undergo redox cycling, a process that generates superoxide (B77818) radicals and other oxygen species diethylstilbestrol.co.uk. Studies have shown that in the presence of cells, such as RAW 264.7 macrophages, DES can be oxidized to semiquinones, which react with molecular oxygen to produce active oxygen species nih.gov. This cellularly-mediated production of ROS contributes to a state of oxidative stress within and around the target cells.

This induced oxidative stress has several downstream consequences that contribute to the cytotoxic effects of the drug. The excess ROS can cause widespread damage to cellular macromolecules. A key target is DNA, where ROS can lead to the formation of oxidized bases and single- or double-strand breaks, a phenomenon referred to as oxidative DNA damage nih.govdiethylstilbestrol.co.uk. This type of damage can trigger apoptotic pathways, leading to the programmed death of cancer cells nih.gov.

Moreover, DES has been observed to suppress the cellular antioxidant defense systems. Research has shown that treatment with DES can reduce the activity of key enzymes that protect against oxidative stress, including glutathione (B108866) peroxidase, quinone reductase, and superoxide dismutase nih.gov. By weakening these protective mechanisms, DES enhances the net effect of the ROS it helps to generate, further amplifying oxidative damage. In prostate cancer cells, the generation of ROS has been correlated with cell death pathways initiated by DES nih.gov.

Modulation of Specific Intracellular Signaling Pathways (e.g., MAPK/ERK)

This compound, through its active metabolite diethylstilbestrol (DES), significantly modulates key intracellular signaling pathways that are crucial for cell proliferation, survival, and death. A primary target of this modulation is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK subfamilies nih.gov.

Research in both early- and late-stage prostate cancer cell lines has demonstrated that DES can initiate rapid signaling events that lead to the activation, or phosphorylation, of MAPKs nih.gov. Specifically, DES treatment has been shown to activate p38 kinase in both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells nih.govresearchgate.net. The activation of p38 MAPK can, in turn, phosphorylate and tag cyclin D1 for degradation. Cyclin D1 is a critical protein for cell cycle progression, and its degradation can lead to a halt in the cell cycle, thereby reducing cancer cell proliferation nih.govresearchgate.net.

The effect of DES on the ERK pathway is also notable. Studies have shown that DES can lead to the activation of ERK in prostate cancer cells nih.gov. Sustained activation of ERK can create a positive feedback loop by generating high levels of reactive oxygen species (ROS), which then further sustain ERK activation. This prolonged and amplified signal can ultimately lead to cell death nih.gov.

Beyond the MAPK pathways, developmental exposure to DES has been linked to persistent changes in gene expression. This includes the upregulation of proto-oncogenes such as c-fos, c-jun, and c-myc nih.gov. Furthermore, neonatal exposure to DES in animal models has been found to cause a long-lasting upregulation of inflammatory chemokines in certain tissues, suggesting a sustained impact on inflammatory signaling pathways plos.org. These alterations in gene expression and signaling pathways likely contribute to the long-term cellular effects and therapeutic outcomes of this compound treatment.

Table of Research Findings on this compound/DES Pharmacodynamics

| Pharmacodynamic Effect | Key Finding | Affected Molecule/Pathway | Cell/System Studied | Reference |

|---|---|---|---|---|

| DNA Adduct Formation | Metabolite DES-4',4''-quinone forms covalent adducts with DNA. | DNA | Syrian Hamster (in vivo) | nih.gov |

| Oxidative Stress | DES induces the production of intracellular superoxide anions. | Reactive Oxygen Species (ROS) | Mouse Spermatogonial Stem Cells | nih.gov |

| Signaling Pathway Modulation | DES activates p38 kinase, leading to phosphorylation and degradation of Cyclin D1. | p38 MAPK, Cyclin D1 | Prostate Cancer Cells (LAPC-4, PC-3) | nih.govresearchgate.net |

| Gene Expression | Neonatal DES exposure leads to persistent elevation of proto-oncogenes. | c-fos, c-jun, c-myc | Mouse Model | nih.gov |

| Antioxidant Enzyme Inhibition | DES treatment reduces the activity of glutathione peroxidase and superoxide dismutase. | Antioxidant Enzymes | In vitro studies | nih.gov |

Table of Compounds

| Compound Name |

|---|

| c-fos |

| c-jun |

| c-myc |

| Cyclin D1 |

| Diethylstilbestrol (DES) |

| Diethylstilbestrol diphosphate (DESDP) |

| Diethylstilbestrol-4',4''-quinone |

| Estradiol |

| This compound |

| Glutathione peroxidase |

| Quinone reductase |

Preclinical Metabolism and Disposition Studies

Biotransformation Pathways and Metabolite Identification

Fosfestrol undergoes rapid and extensive biotransformation following administration. After intravenous infusion, this compound and its intermediate, diethylstilbestrol (B1670540) monophosphate, are detectable in the bloodstream for only a brief period. In contrast, upon oral administration, neither the parent compound nor its monophosphate form can be found in the plasma, suggesting significant metabolism by enzymes within the gut wall before reaching systemic circulation.

The primary active metabolite of this compound is E-diethylstilbestrol (E-DES). Further metabolism leads to the formation of several conjugates. The main metabolites identified in plasma and urine include E-DES-glucuronide, E-DES-sulphate, and a mixed conjugate, E-DES-glucuronide-sulphate.

| Metabolite Identified | Location Detected |

| E-diethylstilbestrol (E-DES) | Plasma |

| E-DES-monoglucuronide | Urine |

| E-DES-glucuronide | Plasma |

| E-DES-sulphate | Plasma |

| E-DES-glucuronide-sulphate-bis-conjugate | Plasma, Urine |

This table summarizes the key metabolites of this compound and where they have been identified in preclinical and clinical studies.

Glucuronidation and sulfation represent the principal Phase II metabolic reactions for the active metabolite of this compound, E-DES. These conjugation processes are critical for detoxification and facilitating the elimination of the compound. The formation of E-DES monoglucuronide and a bis-conjugate of E-DES-glucuronide-sulphate has been confirmed. These reactions convert the lipophilic E-DES into more water-soluble compounds, which can then be more readily excreted by the kidneys. The oxidative metabolism of E-DES is considered less significant compared to these conjugation reactions.

The conjugates of diethylstilbestrol are subject to enterohepatic circulation. This process involves the excretion of the metabolites from the liver into the bile, their subsequent entry into the small intestine, and then reabsorption back into the portal circulation to return to the liver. This recycling mechanism effectively creates a reservoir of DES conjugates, extending the availability of the active compound for more than 24 hours. The renal excretion of these metabolites, specifically E-DES-glucuronide and the mixed glucuronide-sulphate conjugate, has been observed for up to 72 hours post-administration, underscoring the prolonged disposition phase due to this circulatory pathway.

Role of Hepatic Biotransformation in Compound Disposition

The liver plays a central and critical role in the biotransformation and disposition of this compound and its metabolites. The liver's extraction function is described as the most significant factor influencing the plasma concentrations of the compound and its derivatives. Following systemic absorption or return via the portal vein, the liver is the primary site for the conjugation reactions of E-DES, namely glucuronidation and sulfation. This extensive hepatic metabolism governs the clearance and kinetic profile of the drug.

Cellular Uptake and Subcellular Distribution Investigations

The accumulation of substances within cells can occur through several mechanisms, including the inadequate removal of a normal substance, the accumulation of an abnormal endogenous substance due to metabolic defects, or the deposition of an exogenous substance that the cell cannot degrade or transport. In the context of this compound, its active metabolites are believed to exert their effects intracellularly. Research suggests these active forms may inhibit the electron flow from Ubiquinone to Cytochrome C1 within the mitochondria. This implies that after the prodrug is hydrolyzed to its active form, the metabolites must be taken up by cells and accumulate at subcellular sites like the mitochondria to perform their function. The precise transport mechanisms for this compound's metabolites into the cell have not been fully elucidated, but the process is crucial for the compound's activity.

Following administration, a significant portion of the E-DES formed from this compound hydrolysis, along with its conjugates, is distributed into deeper tissue compartments. Studies have indicated that the lung may be a significant site of this accumulation. This sequestration in tissues outside of the plasma suggests that target tissues may have mechanisms to trap or concentrate the active compound and its metabolites, potentially leading to a localized and sustained therapeutic effect.

Analytical Methodologies for Fosfestrol Research

Spectrophotometric Techniques

Spectrophotometric methods, particularly in the ultraviolet (UV) range, are widely used for the quantitative determination and purity analysis of Fosfestrol due to their simplicity, speed, and cost-effectiveness.

UV Spectrophotometry for Quantification and Purity Analysis

UV spectrophotometry is a fundamental technique for the estimation of this compound in bulk material and pharmaceutical formulations. wisdomlib.orgamazonaws.com The method relies on measuring the absorbance of UV light by the this compound molecule at specific wavelengths. amazonaws.com A validated UV spectrophotometric method for this compound estimation has been developed, demonstrating its suitability for routine analysis and quality control. wisdomlib.orgwjpr.net This method has been shown to be precise, selective, accurate, and linear over a studied concentration range. wisdomlib.org

Determination of Maximum Absorption Wavelength (λmax)

A critical step in developing a UV spectrophotometric method is the determination of the maximum absorption wavelength (λmax) of the analyte. For this compound, the λmax has been determined by scanning solutions of the drug across the UV spectrum, typically in the range of 200-400 nm. wisdomlib.orgamazonaws.com Studies have consistently reported the λmax of this compound to be 243 nm, where the absorbance is highest. wisdomlib.orgamazonaws.comwjpr.netijpsonline.com This specific wavelength is then utilized for quantitative analysis and the preparation of calibration curves. wisdomlib.orgamazonaws.com

Data from a validated UV spectrophotometric method for this compound shows a linear relationship between absorbance and concentration in the range of 5 to 40 µg/ml. wisdomlib.orgamazonaws.com The calibration curve adheres to a linear equation, and a high correlation coefficient (R²) indicates strong linearity. wisdomlib.orgwjpr.net Validation parameters such as linearity, accuracy, precision, and recovery are assessed according to guidelines like ICH Q2 to confirm the method's robustness and reproducibility. wisdomlib.orgwjpr.net Limits of Detection (LOD) and Quantification (LOQ) are also determined to establish the sensitivity of the method. wisdomlib.orgwjpr.net

UV Spectrophotometric Method Validation Data

| Parameter | Value | Source |

| Linearity Range | 5 - 40 µg/ml | wisdomlib.orgamazonaws.comwjpr.net |

| Correlation Coefficient (R²) | 0.999 | wisdomlib.orgwjpr.net |

| LOD | 0.07352 µg/ml | wisdomlib.orgwjpr.net |

| LOQ | 0.2228 µg/ml | wisdomlib.orgwjpr.net |

| % RSD (Precision) | Less than one | wisdomlib.orgwjpr.net |

| Mean Percentage Recovery | 99.965 % | amazonaws.com |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and its metabolites, allowing for their individual analysis and quantification.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the analysis of this compound and its metabolites. researchgate.net HPLC with UV detection is commonly employed for the quantitative determination of this compound. nih.gov For instance, a C18 column and UV detection at 243 nm have been used for quantifying this compound.

HPLC is particularly valuable for studying the metabolic fate of this compound, which acts as a prodrug and is enzymatically converted to diethylstilbestrol (B1670540) (DES). HPLC methods have been developed to measure the plasma levels of this compound and its metabolites, including diethylstilbestrol and its conjugates (glucuronide, sulfate, and glucuronide-sulfate). researchgate.netnih.gov Homogeneous ion pair extraction techniques can be used for the isolation of this compound and its metabolites from biological matrices like plasma prior to HPLC analysis. researchgate.netnih.gov Detection limits in the low nanogram range (2-5 ng/ml plasma) have been achieved using HPLC with UV or electrochemical detection. nih.gov

Thin-Layer Chromatography (TLC) for Impurity Profiling

Thin-Layer Chromatography (TLC) is a simple and effective chromatographic technique that can be used for impurity profiling of this compound. nih.gov TLC on silica (B1680970) gel plates is suitable for detecting impurities such as residual diethylstilbestrol (DES) or phosphate (B84403) byproducts. A mobile phase consisting of chloroform-methanol in a 9:1 ratio has been reported for this purpose. TLC remains a popular method in the pharmaceutical industry for in-process control and impurity testing of active pharmaceutical ingredients. nih.gov

Electrophoretic Methods

Electrophoretic methods, such as capillary electrophoresis (CE), offer alternative approaches for the analysis of this compound, particularly in pharmaceutical formulations. smolecule.comnih.gov Capillary electrophoresis can be used to determine this compound levels in pharmaceutical preparations, offering advantages such as high sensitivity, short analysis time, and minimal solvent consumption. smolecule.comnih.gov

A capillary electrophoretic method for this compound determination has been developed and validated. nih.gov This method typically utilizes a carrier electrolyte solution, such as 10 mM sodium tetraborate (B1243019). nih.gov The sample can be injected hydrodynamically, and the analyte's absorbance is monitored at a specific wavelength, for example, 240 nm. nih.gov Under optimized conditions, this compound exhibits a characteristic migration time. nih.gov The method has demonstrated linearity over a certain concentration range and has been applied to the determination of this compound in pharmaceutical formulations, with results showing good agreement with reference methods. nih.gov

Capillary Electrophoresis Method Data

| Parameter | Value | Source |

| Carrier Electrolyte | 10 mM Sodium Tetraborate | nih.gov |

| Detection Wavelength | 240 nm | nih.gov |

| Migration Time | 6.6 min | nih.gov |

| Linearity Range | 3 - 150 mg/L | nih.gov |

| Detection Limit | 1 mg/L | nih.gov |

| % RSD (Precision) | 2.8% (at 100 mg/L) | nih.gov |

Capillary Electrophoresis for Determination and Assay

Capillary Electrophoresis (CE) has been employed for the determination and assay of synthetic estrogens like this compound in pharmaceutical formulations. A capillary electrophoretic method for the determination of this compound has been reported, detailing the optimization of parameters such as carrier ion concentration, injected volume, and applied voltage. nih.gov

In one study, a 10 mM sodium tetraborate solution was chosen as the carrier electrolyte. nih.gov The sample was introduced hydrodynamically using a 20 mmHg vacuum for 1 second, and a driving voltage of 30 kV was applied. nih.gov The detection of this compound was performed by monitoring the absorbance at 240 nm. nih.gov Under these conditions, this compound exhibited a migration time of 6.6 minutes. nih.gov The method demonstrated linearity within the analyte range of 3 to 150 mg/L, with a detection limit of 1 mg/L. nih.gov The precision of the method was reported with a relative standard deviation of 2.8% at a concentration of 100 mg/L this compound. nih.gov This CE method has been applied to the determination of this compound in a pharmaceutical formulation, yielding results consistent with those obtained by the USP reference method. nih.gov

CE techniques are valuable tools in pharmaceutical analysis, including for assay and determination of various compounds. scispace.comresearchgate.net Capillary zone electrophoresis (CZE), a mode of CE, involves the separation of charged molecules based on their differential migration in a buffer-filled capillary under high voltage. nvkc.nl This technique offers sensitivity and speed compared to traditional gel electrophoresis methods. nvkc.nl

Advanced Spectroscopic and Structural Elucidation Methods

Spectroscopic and diffraction methods provide essential information regarding the molecular structure and physical form of this compound.

Infrared (IR) Spectroscopy for Molecular Integrity

Infrared (IR) spectroscopy is a technique used to obtain an infrared spectrum of a compound, which is a graph of infrared light absorption versus frequency or wavelength. This method is valuable for confirming the presence of specific functional groups within the this compound molecule and assessing its molecular integrity.

For this compound, the infrared absorption spectrum can be determined using the potassium bromide disk method. nihs.go.jpnihs.go.jp Characteristic absorption bands have been observed at specific wave numbers, including approximately 2970 cm⁻¹, 1605 cm⁻¹, 1505 cm⁻¹, 1207 cm⁻¹, and 1006 cm⁻¹. nihs.go.jpnihs.go.jp These specific absorption patterns are indicative of the molecular structure of this compound.

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. For crystalline substances like this compound, XRD provides a unique diffraction pattern that can be used for identification and assessment of crystallinity.

Studies investigating the crystallinity of this compound using Powder X-Ray Diffraction (P-XRD) have been conducted. ijpsonline.comijpsonline.com Using a Philips-diffractometer, samples can be scanned over a range of diffraction angles (2θ) to obtain the characteristic pattern. ijpsonline.comijpsonline.com For plain this compound, characteristic intensity reflections have been observed at specific 2θ angles, such as 15.100°, 15.980°, 25.355°, and 29.856°. ijpsonline.comijpsonline.com These distinct peaks confirm the crystalline nature of this compound. ijpsonline.com Changes or disappearance of these peaks in formulations containing this compound can indicate alterations in its crystalline state, such as entrapment within a delivery system. ijpsonline.comijpsonline.com

Bioanalytical Method Development for Research Samples (e.g., in vitro media, animal tissues)

Bioanalytical method development is essential for quantifying drugs and their metabolites in biological matrices such as plasma, urine, or tissue samples for pharmacokinetic, toxicokinetic, and bioequivalence studies. researchgate.netinnovareacademics.in The goal is to develop procedures that can accurately and reliably measure the analyte in complex biological environments. researchgate.netinnovareacademics.in

For this compound, bioanalytical methods are necessary to study its behavior in biological systems during research. These methods typically involve sample preparation steps to isolate the analyte from the biological matrix, followed by a sensitive and selective analytical technique for quantification. researchgate.netinnovareacademics.in Common sample preparation methods include liquid-liquid extraction and solid-phase extraction (SPE). innovareacademics.in

Techniques frequently employed in bioanalysis include High-Pressure Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). researchgate.net LC-MS/MS is a powerful technique for the quantitative estimation of drugs and metabolites in biological fluids due to its sensitivity and selectivity. researchgate.net

The development of a bioanalytical method involves investigating various parameters to ensure the accurate estimation of the analyte, considering potential interference from the biological matrix and procedural variables. researchgate.net Key validation parameters for bioanalytical methods include linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analyte in the matrix. researchgate.net

While specific detailed bioanalytical methods for this compound in research samples like in vitro media or animal tissues were not extensively detailed in the provided search results, the principles of bioanalytical method development outlined are applicable. The development would involve selecting appropriate sample preparation techniques and a sensitive analytical method (such as LC-MS/MS) capable of quantifying this compound and potentially its metabolites in the chosen biological matrix. researchgate.netinnovareacademics.in Studies have measured plasma concentrations of this compound and its metabolites, such as E-diethylstilbestrol (DES) and its conjugates, highlighting the need for sensitive bioanalytical techniques for such research. researchgate.net

Advanced Formulation and Delivery System Research (Preclinical Focus)

This compound, a synthetic estrogen derivative, is utilized in the treatment of prostate cancer. While effective, its therapeutic application can be limited by factors such as poor water solubility and low bioavailability. researchgate.netijpsonline.com Advanced drug delivery systems, particularly nanocarriers, are being investigated to overcome these challenges and enhance the efficacy of this compound in preclinical models. researchgate.netijpsonline.com

Nanocarrier-Based Delivery Systems

Nanocarriers offer a promising approach to improve the delivery of therapeutic agents by enhancing solubility, stability, and targeted delivery. Cubosomes, as a type of nanostructured liquid crystalline particle, have garnered attention due to their unique properties, including a bicontinuous cubic liquid crystalline structure, high internal surface area, and the ability to encapsulate both hydrophilic and hydrophobic substances. researchgate.netresearchgate.net These characteristics make them suitable candidates for improving the delivery and efficacy of drugs like this compound. researchgate.netijpsonline.com

Cubosomal Formulations for Enhanced Solubility and Efficacy in Preclinical Models

Research into this compound-loaded cubosomes has demonstrated their potential to enhance the solubility and anticancer efficacy of the drug in preclinical settings. researchgate.netijpsonline.com Optimized cubosomal formulations have shown improved in vitro cytotoxic activity compared to plain this compound. researchgate.netijpsonline.comresearchgate.netijpsonline.com This enhanced efficacy is attributed to the improved solubility and potentially increased cellular uptake facilitated by the cubosomal structure. researchgate.netijpsonline.com

Characterization of cubosomal formulations is crucial to ensure their quality, stability, and performance. Key parameters include vesicle size, polydispersity index (PDI), and zeta potential. Vesicle size influences factors such as cellular uptake, tissue penetration, and in vivo fate. PDI indicates the uniformity of particle size distribution, with lower values suggesting a more homogeneous dispersion. Zeta potential reflects the surface charge of the nanoparticles and is indicative of their colloidal stability, with sufficient positive or negative charge preventing aggregation. researchgate.netmdpi.com

Studies on optimized this compound cubosomes have reported a mean vesicle size of approximately 183.6 ± 3 nm. researchgate.netijpsonline.comijpsonline.com The polydispersity index for these formulations was found to be around 0.248 ± 0.030, indicating a relatively narrow size distribution. researchgate.netijpsonline.comijpsonline.com The zeta potential of the optimized this compound cubosomes was measured to be approximately -24.6 ± 2.54 mV, suggesting good stability of the developed nanovesicular system. researchgate.netijpsonline.comijpsonline.com

Here is a summary of the characterization data:

| Parameter | Value |

| Mean Vesicle Size | 183.6 ± 3 nm |

| Polydispersity Index | 0.248 ± 0.030 |

| Zeta Potential | -24.6 ± 2.54 mV |

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully loaded into the nanocarrier. A high encapsulation efficiency is desirable to maximize the therapeutic payload and minimize the amount of free drug. mdpi.com

Research on this compound-loaded cubosomes has shown high encapsulation efficiency. The percent entrapment efficiency of optimized cubosomes was reported to be 94.48 % ± 4.54 %. researchgate.netijpsonline.comijpsonline.com This high efficiency indicates that a significant portion of this compound is successfully incorporated within the cubosomal structure.

Here is a summary of the encapsulation efficiency data:

| Parameter | Value |

| Percent Entrapment Efficiency | 94.48 % ± 4.54 % |

Studies investigating the in vitro release of this compound from optimized cubosomes have shown a significant release within a few hours. Lyophilized this compound cubosomes displayed a maximum release of 93.48 % ± 3.64 % after 3 hours in 0.1 N hydrochloric acid. researchgate.netijpsonline.comijpsonline.com This suggests a relatively rapid release of the encapsulated drug from the cubosomal matrix under these conditions.

Here is a summary of the in vitro release data:

| Parameter | Value |

| Cumulative % Release after 3 hours (0.1 N HCl) | 93.48 % ± 3.64 % |

Morphological analysis techniques, such as Transmission Electron Microscopy (TEM), are used to visualize the shape and internal structure of nanocarriers. TEM provides detailed images that can confirm the formation of cubosomal nanoparticles and reveal their morphology. researchgate.netmdpi.comijper.org

TEM analysis of lyophilized this compound cubosomes has shown them to appear as unilamellar nano vesicles with somewhat round cubic shapes. researchgate.netijpsonline.comijpsonline.com These images confirm the successful formation of nanoparticles within the nanometer size range with characteristic cubosomal morphology. ijpsonline.comijpsonline.com

Investigating the crystallinity of the drug within the formulation can provide insights into its physical state and potential impact on solubility and release. Techniques like X-ray Diffraction (XRD) are used to determine the crystalline nature of the drug and detect any changes upon encapsulation in the nanocarrier. researchgate.netijpsonline.comijpsonline.com

XRD analysis of plain this compound has shown characteristic intensity reflections, indicating its crystalline nature. ijpsonline.comijpsonline.com However, in the XRD pattern of this compound-loaded cubosomes, these characteristic peaks were observed to disappear. ijpsonline.comijpsonline.com This suggests that this compound might be molecularly dispersed or has transformed into an amorphous state within the cubosomal formulation. ijpsonline.comijpsonline.com

Advanced Formulation and Delivery System Research Preclinical Focus

Nanocarrier-Based Delivery Systems

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent a promising approach to improve the oral delivery of poorly water-soluble drugs like fosfestrol. These isotropic mixtures of oil, surfactant, and co-surfactant can form fine oil-in-water nanoemulsions upon dilution in the gastrointestinal tract, potentially leading to enhanced solubilization, diffusion, and absorption. pharmaexcipients.comresearchgate.netmdpi.com

Optimization for Solubility and Bioavailability Enhancement (Preclinical)

Preclinical studies have explored the optimization of SNEDDS formulations for this compound to enhance its solubility and bioavailability. One study aimed to fabricate a this compound-loaded SNEDDS to escalate oral solubility and bioavailability, thereby increasing its effectiveness against prostate cancer. nih.gov Using a 3² full factorial design, researchers investigated the effect of lipid and surfactant mixtures on parameters such as percentage transmittance, self-emulsification time, and drug release. nih.gov Pseudo ternary phase diagrams were constructed to identify optimal compositions. nih.gov An optimized solid this compound-loaded SNEDDS formulation (FSTNE) demonstrated almost complete drug release (98.20 ± 1.30 %) within 20 minutes in 0.1 N HCl, significantly higher than pure this compound (32 ± 3.3 %). nih.gov This suggests that SNEDDS can substantially improve the dissolution rate of this compound.

Beyond SNEDDS, other advanced delivery systems like cubosomes have also been investigated. Cubosomes containing this compound showed significantly improved solubility compared to plain this compound. Optimized cubosomes displayed a high entrapment efficiency (94.48% ± 4.54 %) and facilitated a sustained release profile, which could enhance the therapeutic index of this compound. ijpsonline.com

Comparative In Vitro Cytotoxicity and Apoptotic Potential of Formulations

Preclinical research has focused on evaluating the in vitro cytotoxicity and apoptotic potential of advanced this compound formulations compared to the plain drug. These studies aim to determine if novel delivery systems can enhance the anticancer effects of this compound at the cellular level.

Half-Maximal Inhibitory Concentration (IC50) Determination in Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of a substance in inhibiting a specific biological or biochemical function, such as cell growth or viability. In the context of this compound, IC50 values are determined in various cancer cell lines to assess the cytotoxic efficacy of different formulations.

Studies have shown that advanced formulations of this compound can exhibit improved cytotoxicity compared to plain this compound. For instance, cubosomes containing this compound demonstrated significantly enhanced cytotoxicity against LNCaP cells, a prostate cancer cell line. ijpsonline.com The lyophilized cubosomes exhibited a lower IC50 value (8.30 ± 0.62 µg/ml) compared to plain this compound (22.37 ± 1.82 µg/ml) after 48 hours of incubation. ijpsonline.com This lower IC50 indicates that a smaller concentration of the cubosome formulation is required to achieve 50% inhibition of cell viability, suggesting greater anticancer efficacy in vitro. ijpsonline.com

Here is a table summarizing the IC50 data for plain this compound and this compound cubosomes in LNCaP cells:

| Formulation | Cell Line | Incubation Time | IC50 (µg/ml) |

| Plain this compound | LNCaP | 48 hours | 22.37 ± 1.82 |

| Lyophilized Cubosomes | LNCaP | 48 hours | 8.30 ± 0.62 |

This data highlights the potential of cubosome formulations to enhance the in vitro cytotoxic activity of this compound against prostate cancer cells.

Flow Cytometry for Apoptosis Induction Assessment

Flow cytometry is a powerful technique used to assess various cellular characteristics, including the induction of apoptosis (programmed cell death). In preclinical studies of this compound formulations, flow cytometry is employed to quantify the percentage of cells undergoing apoptosis after treatment.

Research utilizing flow cytometry has indicated that advanced this compound formulations can effectively trigger apoptosis in cancer cells. For the this compound cubosome formulation, flow cytometry results revealed a substantial increase in apoptosis among treated cancer cells, indicating that this formulation effectively triggers cancer cell death. ijpsonline.com This suggests that the enhanced delivery provided by the cubosomes translates into improved induction of programmed cell death pathways in cancer cells.

Apoptosis can be detected using markers like Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and propidium (B1200493) iodide (PI), which stains the DNA of cells with compromised cell membranes (late apoptotic or necrotic cells). ijmcmed.org By using flow cytometry with Annexin V and PI staining, researchers can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. Studies on other potential anticancer agents in prostate cancer cell lines like PC-3 and LNCaP also utilize Annexin V/PI staining followed by flow cytometry to assess apoptosis induction, demonstrating the standard application of this method in preclinical cancer research. ijmcmed.orgacademicjournals.org

Cellular Uptake and Endocytosis Mechanisms of Advanced Formulations

Understanding how advanced this compound formulations are internalized by cancer cells is crucial for optimizing their design and predicting their efficacy. Preclinical studies investigate the cellular uptake mechanisms, including endocytosis, by which these formulations enter cells.

The enhanced cytotoxicity observed with advanced formulations like this compound cubosomes is believed to be due, at least in part, to enhanced intracellular uptake and endocytosis. ijpsonline.com Cellular uptake of nanoparticles, including those used in drug delivery systems, primarily occurs through endocytosis, an energy-dependent process involving the invagination of the cell membrane and the formation of intracellular vesicles. nih.govmdpi.com Different endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and clathrin- and caveolae-independent endocytosis. nih.govresearchgate.net The specific pathway involved can depend on the physicochemical properties of the nanoparticle, such as size, shape, and surface charge, as well as the cell type. nih.gov

Studies investigating the cellular uptake of nanoformulations often employ techniques like flow cytometry and confocal microscopy to quantify internalization and visualize the intracellular distribution of the delivery system. mdpi.com Inhibition studies using specific blockers of different endocytic pathways can help elucidate the primary mechanisms of uptake. uio.nomdpi.com For example, the uptake of nanoparticles has been shown to be inhibited by substances that block clathrin disassembly, suggesting the involvement of clathrin-mediated endocytosis. mdpi.com The size of nanoparticles can influence the uptake pathway, with particles around 200 nm potentially being internalized through clathrin-mediated endocytosis. mdpi.com

While specific detailed mechanisms of cellular uptake for this compound in SNEDDS or cubosome formulations were not extensively detailed in the provided search results, the improved in vitro efficacy observed with these nanoformulations strongly suggests enhanced cellular internalization compared to the free drug. Further preclinical studies specifically focused on the endocytic pathways involved in the uptake of these advanced this compound formulations would provide valuable insights for future development.

Future Research Directions and Unexplored Avenues

Investigation of Novel Binding Partners and Receptors (Beyond Canonical Estrogen Receptors)

While Fosfestrol is known to act as a prodrug for diethylstilbestrol (B1670540), an estrogen receptor agonist, research continues to investigate potential interactions with other cellular targets. Estrogen receptors (ER) alpha and beta are well-established mediators of estrogenic effects, and their roles in various tissues, including the prostate, are being studied. nih.govnih.gov However, the possibility of this compound or its metabolites binding to or modulating the activity of novel binding partners or receptors beyond the classical nuclear estrogen receptors (ERα and ERβ) and the membrane-bound G protein-coupled estrogen receptor (GPER) remains an area for exploration. Understanding such interactions could reveal new pathways through which this compound exerts its effects, potentially explaining observed responses in contexts where canonical ER signaling is altered or diminished. nih.gov

Elucidation of Mechanisms in Other Preclinical Cell Types and Disease Models

The primary focus of this compound research has historically been on prostate cancer, where it is used as a hormonal therapy. thieme-connect.com However, investigating its mechanisms of action in other preclinical cell types and disease models could uncover novel therapeutic applications. This includes exploring its effects on different cancer types, as well as non-oncological conditions where estrogenic modulation might play a role. Preclinical studies using various cell lines and animal models representative of different diseases are crucial to understand the broader potential of this compound and the underlying mechanisms involved in these diverse biological contexts. nih.govmdpi.com For instance, studies have explored the effects of estrogens in breast cancer models, suggesting potential avenues for investigating this compound's activity in this area. google.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain a deeper understanding of this compound's mechanisms, the development and utilization of advanced in vitro and in vivo models are essential. This includes creating more complex co-culture systems that mimic the tumor microenvironment, employing 3D cell culture techniques, and developing patient-derived xenograft (PDX) models that better reflect human disease heterogeneity. google.com Advanced in vivo models, such as syngeneic pseudo-orthotopic models, can provide insights into the early stages of cancer development and the impact of interventions like this compound. google.com These sophisticated models can facilitate detailed mechanistic studies, including the investigation of cellular signaling pathways, gene expression changes, and interactions with the immune system, providing a more accurate representation of the in vivo situation compared to traditional 2D cell cultures or simple xenograft models. google.comresearchgate.net

Exploration of Combination Strategies at the Molecular Level in Preclinical Systems

Exploring combination strategies involving this compound at the molecular level in preclinical systems is a promising avenue for enhancing therapeutic efficacy and overcoming potential resistance mechanisms. This involves investigating synergistic interactions between this compound and other therapeutic agents, such as chemotherapy drugs, targeted therapies, or immunotherapies. mdpi.comexplorationpub.com Research could focus on understanding how this compound modulates molecular pathways to sensitize cancer cells to other treatments or how combining this compound with other agents can inhibit multiple pro-survival or pro-growth pathways simultaneously. biorxiv.org Preclinical studies evaluating the efficacy and molecular effects of such combinations in relevant in vitro and in vivo models are crucial before translating these strategies to clinical settings.

Pharmacogenomic and Proteomic Studies for Differential Responsiveness in Preclinical Systems

Pharmacogenomic and proteomic studies are vital for understanding the differential responsiveness to this compound observed in preclinical systems. These studies aim to identify genetic and protein biomarkers that predict sensitivity or resistance to this compound treatment. nih.govopenaccessjournals.comgenomicglossaries.comfrontiersin.org By analyzing genomic alterations, gene expression profiles, and protein abundance in various preclinical models, researchers can identify molecular signatures associated with differential responses. openaccessjournals.comgenomicglossaries.comfrontiersin.orgnih.gov This can involve techniques such as next-generation sequencing (NGS), microarrays, and mass spectrometry-based proteomics. frontiersin.orgnih.gov The insights gained from these studies can help to stratify preclinical models based on their likely response to this compound and guide the development of personalized treatment strategies in the future. openaccessjournals.comnih.gov

Table 1: Potential Future Research Areas for this compound in Preclinical Studies

| Research Area | Key Focus | Potential Methods/Models |

| Investigation of Novel Binding Partners and Receptors | Identifying targets beyond ERα, ERβ, and GPER. | Binding assays, reporter gene assays, protein interaction studies. |

| Elucidation of Mechanisms in Other Preclinical Cell Types and Disease Models | Studying effects and mechanisms in diverse cancer types and non-oncological conditions. | Various cancer cell lines, disease-specific animal models. |

| Development of Advanced In Vitro and In Vivo Models | Creating more complex and representative models of human disease. | 3D cultures, co-culture systems, PDX models, syngeneic pseudo-orthotopic models. |

| Exploration of Combination Strategies at the Molecular Level | Investigating synergistic effects with other therapies and underlying molecular changes. | In vitro combination studies, in vivo combination studies, molecular signaling analysis. |

| Pharmacogenomic and Proteomic Studies for Differential Responsiveness | Identifying genetic and protein markers predicting response or resistance. | NGS, microarrays, mass spectrometry, bioinformatics analysis. |

Q & A

Q. Table 1: Key Purity Criteria for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Clarity & Transparency | Visual inspection | Clear, colorless solution |

| Chloride content | Titration | ≤ 0.1% w/w |

| Heavy metals | ICP-MS | ≤ 10 ppm |

Basic: What is the established mechanism of action of this compound in androgen-sensitive cancers?

Methodological Answer:

this compound acts via dual pathways:

Hormonal modulation : Competitive inhibition of androgen receptors, suppressing testosterone-driven tumor growth .

Cytotoxic effects : Intracellular hydrolysis to diethylstilbestrol (DES), inducing oxidative stress and DNA damage in prostate cancer cells .

To validate mechanism, researchers should:

- Perform receptor-binding assays (e.g., radioligand displacement).

- Measure plasma testosterone levels in animal models post-administration .

Advanced: How can contradictions in clinical outcomes of this compound-based hormone therapy be systematically analyzed?

Methodological Answer:

Contradictions (e.g., variable PSA response rates or thromboembolic events) require:

Stratified meta-analysis : Pool data from trials (e.g., Murphy et al. 1992 vs. Mahler et al. 1994) by patient subgroups (age, metastasis stage) .

Adverse event reconciliation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., dose-dependent thrombosis risk) .

Pharmacokinetic modeling : Correlate DES plasma levels with efficacy/toxicity to identify therapeutic windows .

Advanced: What in silico and in vivo strategies are optimal for evaluating this compound’s efficacy in non-prostate cancers (e.g., NSCLC)?

Methodological Answer:

For NSCLC:

In silico docking : Use tools like AutoDock Vina to predict this compound’s binding affinity to KRAS mutants (e.g., G12C) .

In vivo xenografts : Administer this compound (50–100 mg/kg/day) to KRAS-mutant NSCLC mouse models; monitor tumor volume and metastasis via bioluminescence imaging .

Transcriptomic profiling : RNA-seq of treated tumors to identify pathways (e.g., MAPK/ERK) modulated by this compound .

Basic: Which pharmacokinetic parameters are critical for this compound dosing in preclinical studies?

Methodological Answer:

Key parameters include:

- Bioavailability : Assess via AUC comparison (IV vs. oral dosing) in rodent models .

- Half-life (t½) : Use non-compartmental analysis (NCA) of plasma concentration-time curves .

- Tissue distribution : Radiolabel this compound and quantify accumulation in target organs (e.g., prostate) via scintillation counting .

Q. Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value (Rat Model) | Method |

|---|---|---|

| Oral bioavailability | 15–20% | LC-MS/MS |

| t½ | 8–12 hours | NCA |

| Protein binding | 85–90% | Equilibrium dialysis |

Advanced: How to resolve discrepancies between in vitro cytotoxicity and in vivo efficacy data for this compound?

Methodological Answer:

Tumor microenvironment (TME) modeling : Use 3D co-cultures (cancer cells + fibroblasts) to mimic in vivo conditions .

Metabolic profiling : Compare this compound activation (to DES) in hepatocyte microsomes vs. tumor lysates .

Immune modulation assays : Evaluate this compound’s impact on T-cell infiltration in syngeneic models .

Advanced: What regulatory and ethical considerations apply to this compound clinical trials in hormone-refractory cancers?

Methodological Answer:

Preclinical safety : Conduct GLP-compliant toxicology studies (28-day repeat-dose in dogs) to assess hematologic and hepatic risks .

Trial design : Use adaptive Phase I/II protocols with biomarkers (e.g., PSA kinetics) for early efficacy signals .

Ethical compliance : Adhere to ICH E6 guidelines for informed consent, emphasizing this compound’s teratogenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.